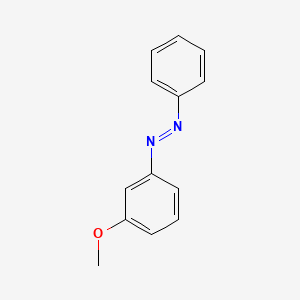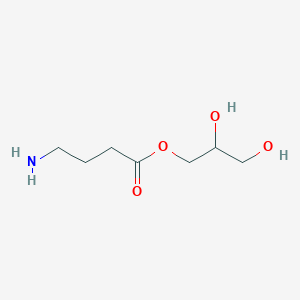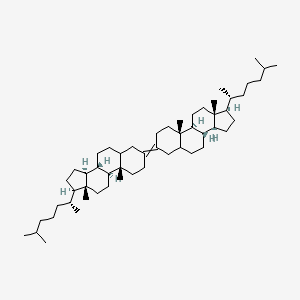![molecular formula C12H23NO B14623426 2-[(Dimethylamino)methylidene]nonanal CAS No. 57202-66-1](/img/structure/B14623426.png)
2-[(Dimethylamino)methylidene]nonanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]nonanal is an organic compound characterized by the presence of a dimethylamino group attached to a nonanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]nonanal typically involves the reaction of nonanal with dimethylamine under specific conditions. One common method is the condensation reaction where nonanal is reacted with dimethylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors is also common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]nonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]nonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(Dimethylamino)methylidene]nonanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: Shares a similar dimethylamino group but has a different backbone structure.
N,N-Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.
Uniqueness
2-[(Dimethylamino)methylidene]nonanal is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
57202-66-1 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)nonanal |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-9-12(11-14)10-13(2)3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
GANWFCNXDUKYPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=CN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


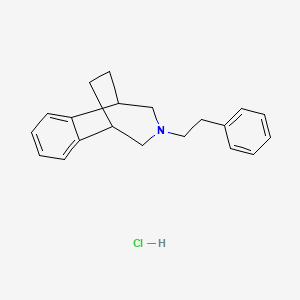
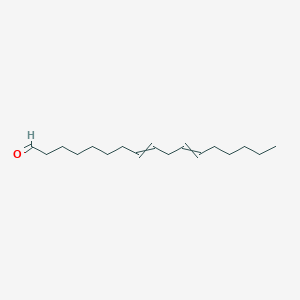
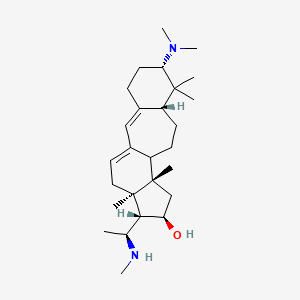
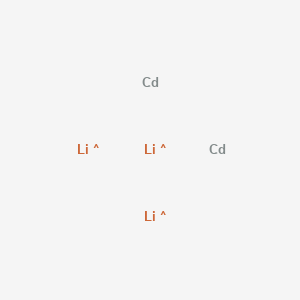

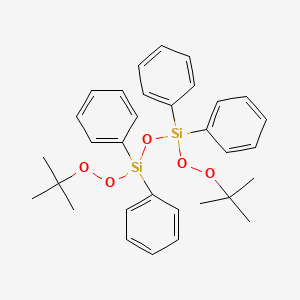
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)

